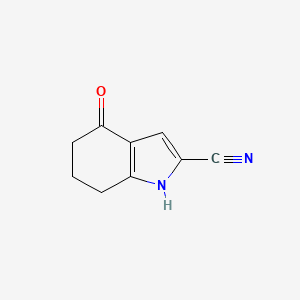
methyl 4-prop-2-enyloxane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-prop-2-enyloxane-4-carboxylate is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of an allyl group attached to the tetrahydropyran ring, along with a carboxylic acid methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-prop-2-enyloxane-4-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors such as dihydropyran or related compounds.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents like allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-prop-2-enyloxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Allyl bromide, allyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Substituted allyl derivatives
Wissenschaftliche Forschungsanwendungen
methyl 4-prop-2-enyloxane-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl 4-prop-2-enyloxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. The ester group can be hydrolyzed to release the carboxylic acid, which may further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
methyl 4-prop-2-enyloxane-4-carboxylate can be compared with similar compounds such as:
Tetrahydropyran-4-carboxylic acid methyl ester: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyl-tetrahydro-pyran-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
4-Allyl-tetrahydro-pyran-4-carboxylic acid: The free carboxylic acid form, which exhibits different solubility and reactivity compared to the ester.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 4-prop-2-enyloxane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-4-10(9(11)12-2)5-7-13-8-6-10/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
PLNSWNIBRJSHSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCOCC1)CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8656208.png)





![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)


![(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B8656284.png)

